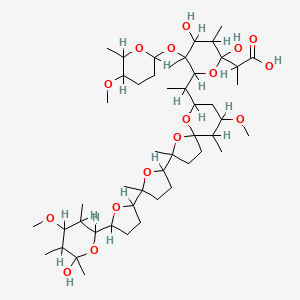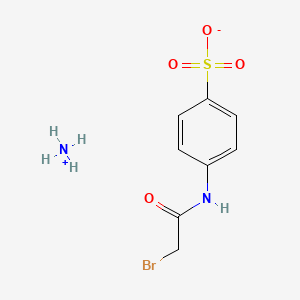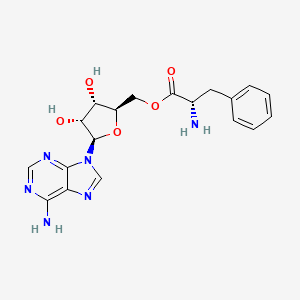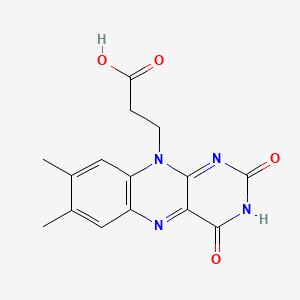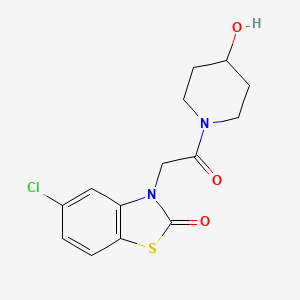![molecular formula C23H26ClN5O5 B1226496 N-[5-[3-(4-acetyl-3-hydroxy-2-propylphenoxy)propoxy]-4-chloro-2-methylphenyl]-2H-tetrazole-5-carboxamide](/img/structure/B1226496.png)
N-[5-[3-(4-acetyl-3-hydroxy-2-propylphenoxy)propoxy]-4-chloro-2-methylphenyl]-2H-tetrazole-5-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
CGP-35949 is a small molecule drug developed by Novartis Pharma AG. It is known for its role as a cysteinyl leukotriene receptor antagonist and phospholipase A2 inhibitor. This compound has been studied for its potential therapeutic applications in treating immune system diseases and respiratory diseases, particularly asthma .
Vorbereitungsmethoden
The synthesis of CGP-35949 involves multiple steps, including the formation of the core structure and subsequent functional group modifications. The exact synthetic routes and reaction conditions are proprietary and not publicly disclosed. it is known that the compound has a molecular formula of C23H26ClN5O5 and a molecular weight of 509.92 g/mol .
Analyse Chemischer Reaktionen
CGP-35949 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can modify the functional groups present in CGP-35949.
Substitution: The compound can undergo substitution reactions, where specific atoms or groups are replaced by others.
Common reagents and conditions used in these reactions include oxidizing agents, reducing agents, and various catalysts. The major products formed from these reactions depend on the specific conditions and reagents used .
Wissenschaftliche Forschungsanwendungen
CGP-35949 has been extensively studied for its scientific research applications, including:
Chemistry: Used as a reference compound in studies involving leukotriene receptor antagonists and phospholipase inhibitors.
Biology: Investigated for its effects on leukotriene pathways and its potential to modulate immune responses.
Medicine: Explored as a potential therapeutic agent for treating asthma and other respiratory diseases.
Industry: Utilized in the development of new drugs targeting leukotriene receptors and phospholipase A2
Wirkmechanismus
CGP-35949 exerts its effects by antagonizing cysteinyl leukotriene receptors and inhibiting phospholipase A2. This dual mechanism of action helps reduce inflammation and bronchoconstriction, making it a potential therapeutic agent for asthma. The compound specifically targets leukotriene C4 and leukotriene D4 receptors, modulating hepatic metabolism and hemodynamics .
Vergleich Mit ähnlichen Verbindungen
CGP-35949 is unique due to its dual action as a leukotriene receptor antagonist and phospholipase A2 inhibitor. Similar compounds include:
Montelukast: A leukotriene receptor antagonist used to treat asthma.
Zafirlukast: Another leukotriene receptor antagonist with similar applications.
MK-571 sodium: A leukotriene receptor antagonist with phospholipase inhibitory activity
These compounds share similar mechanisms of action but differ in their specific molecular structures and therapeutic applications.
Eigenschaften
Molekularformel |
C23H26ClN5O5 |
|---|---|
Molekulargewicht |
487.9 g/mol |
IUPAC-Name |
N-[5-[3-(4-acetyl-3-hydroxy-2-propylphenoxy)propoxy]-4-chloro-2-methylphenyl]-2H-tetrazole-5-carboxamide |
InChI |
InChI=1S/C23H26ClN5O5/c1-4-6-16-19(8-7-15(14(3)30)21(16)31)33-9-5-10-34-20-12-18(13(2)11-17(20)24)25-23(32)22-26-28-29-27-22/h7-8,11-12,31H,4-6,9-10H2,1-3H3,(H,25,32)(H,26,27,28,29) |
InChI-Schlüssel |
KOMGKDHFTYYZRF-UHFFFAOYSA-N |
Kanonische SMILES |
CCCC1=C(C=CC(=C1O)C(=O)C)OCCCOC2=C(C=C(C(=C2)NC(=O)C3=NNN=N3)C)Cl |
Synonyme |
CGP 35949 CGP-35949 N-(3-(3-(4-acetyl-3-hydroxy-2-n-propylphenoxy)propoxy)-4-chloro-6-methylphenyl)-1H-tetrazole-5-carboxamide |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![2,4-diamino-10-(2-chlorophenyl)-5-imino-8-oxo-7,8,9,10-tetrahydro-5H-thiopyrano[2,3-b:4,5-b']dipyridine-3-carbonitrile](/img/structure/B1226418.png)
![5-[1-[4-(Diethylamino)anilino]propylidene]-1-prop-2-enyl-1,3-diazinane-2,4,6-trione](/img/structure/B1226419.png)
![1-[4-[4-(2-Methoxyphenyl)-1-piperazinyl]butyl]pyrrolidine-2,5-dione](/img/structure/B1226420.png)

![4-[[[3-(1-Azepanylsulfonyl)-4-chlorophenyl]-oxomethyl]amino]benzoic acid 2-(diethylamino)ethyl ester](/img/structure/B1226422.png)
![1-(6-Methyl-2-pyridinyl)-4-[oxo(thiophen-2-yl)methyl]-5-(3-phenoxyphenyl)pyrrolidine-2,3-dione](/img/structure/B1226424.png)

